molecular formula C10H9N3O2 B7965566 2-(1-Phenyl-1h-1,2,3-triazol-4-yl)acetic acid

2-(1-Phenyl-1h-1,2,3-triazol-4-yl)acetic acid

Cat. No.: B7965566
M. Wt: 203.20 g/mol
InChI Key: YNXXKEVPNZACPS-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)acetic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction occurs between an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper(I) ions, a process known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The general reaction conditions include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using reagents like nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated triazoles or nitro-triazoles.

Scientific Research Applications

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Lacks the acetic acid moiety but shares the triazole ring structure.

    4-Phenyl-1H-1,2,3-triazole: Similar structure but with the phenyl group attached at a different position on the triazole ring.

    1-Benzyl-1H-1,2,3-triazole: Contains a benzyl group instead of a phenyl group.

Uniqueness

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)acetic acid is unique due to the presence of both the triazole ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The acetic acid group can enhance the compound’s solubility and reactivity, while the triazole ring provides stability and the ability to form multiple interactions with other molecules.

Properties

IUPAC Name

2-(1-phenyltriazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXXKEVPNZACPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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